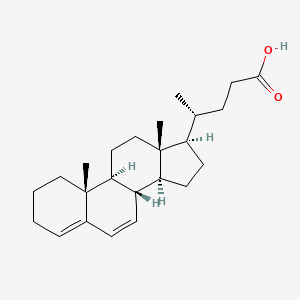

Chola-4,6-dien-24-oic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H36O2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H36O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h6,8-9,16,18-21H,4-5,7,10-15H2,1-3H3,(H,25,26)/t16-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

GEVCCQBVZLDDJV-HGZXIFPPSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CCCC[C@]34C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CCCCC34C)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Chola 4,6 Dien 24 Oic Acid

Endogenous Formation Pathways in Mammalian Systems

The biosynthesis of chola-4,6-dien-24-oic acid is intrinsically linked to the complex multi-step enzymatic cascade that converts cholesterol into primary bile acids within the liver. It emerges as a key intermediate, particularly when the canonical synthetic pathways are disrupted.

Intermediate Role in Bile Acid Synthesis

In the intricate process of bile acid synthesis, this compound, and more specifically its 3-oxo counterpart (3-oxo-chola-4,6-dien-24-oic acid), are formed as transient intermediates. Under normal physiological conditions, these intermediates are swiftly converted to downstream products. However, their metabolic significance is particularly pronounced in the context of certain inborn errors of bile acid metabolism. In such disorders, the disruption of the normal synthesis pathway leads to the accumulation of these atypical bile acids. Consequently, the detection of this compound and related compounds in biological fluids has become an important diagnostic marker for these conditions.

Precursor-Product Relationships within Cholesterol Metabolism

The journey from cholesterol to this compound involves several key enzymatic steps. The classic bile acid synthesis pathway is initiated by the action of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme that introduces a hydroxyl group at the 7α position of cholesterol. researchgate.netnih.gov The subsequent steps involve modifications to the steroid nucleus and shortening of the cholesterol side chain.

A crucial precursor in this pathway is 7α-hydroxy-4-cholesten-3-one, which is formed through the action of 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7). researchgate.netupenn.edu This intermediate stands at a critical juncture, leading to the synthesis of both primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.net It is from Δ4-3-oxo intermediates like this that 3-oxo-chola-4,6-dien-24-oic acid is derived, prior to its reduction. The formation of the 4,6-diene structure is a deviation from the main pathway that leads to the saturated A/B rings of the major bile acids.

| Compound | Role | Key Associated Enzyme(s) |

|---|---|---|

| Cholesterol | Initial Precursor | CYP7A1 |

| 7α-hydroxycholesterol | Intermediate | HSD3B7 |

| 7α-hydroxy-4-cholesten-3-one | Key Δ4-3-oxo Intermediate | AKR1D1 |

| 3-Oxo-chola-4,6-dien-24-oic acid | Atypical Intermediate | AKR1D1 |

| Cholic Acid / Chenodeoxycholic Acid | Primary Bile Acid End-Products | Multiple |

Enzymatic Transformations Governing this compound Formation

The synthesis and clearance of this compound are governed by a specific set of steroid-modifying enzymes. The activity of these enzymes dictates whether this intermediate is efficiently processed or accumulates to detectable levels.

Role of Δ4-3-oxo-steroid 5β-reductase (AKR1D1)

The enzyme Δ4-3-oxo-steroid 5β-reductase, encoded by the AKR1D1 gene, plays a pivotal role in the metabolism of this compound's immediate precursor. AKR1D1 is essential for the synthesis of all bile acids, as it catalyzes the reduction of the double bond at the C4-C5 position of Δ4-3-ketosteroids, leading to the formation of the characteristic cis-A/B ring junction of 5β-dihydrosteroids.

In individuals with an autosomal recessive inborn error of metabolism affecting the AKR1D1 enzyme, there is a significant disruption in this process. The reduced or absent activity of AKR1D1 leads to a metabolic block. As a result, the Δ4-3-oxo intermediates, including 3-oxo-chola-4,6-dien-24-oic acid, accumulate and are found in elevated concentrations in plasma, urine, and feces. This accumulation is a hallmark of AKR1D1 deficiency and is directly linked to the severity of the associated cholestatic liver disease.

Influence of Other Steroid-Modifying Enzymes

While AKR1D1 is critical for the reduction of the Δ4-3-oxo group, other enzymes are responsible for the upstream formation of the precursors. As mentioned, CYP7A1 and HSD3B7 are indispensable for the initial stages of converting cholesterol into the 7α-hydroxylated Δ4-3-oxo intermediates. researchgate.netupenn.edu A deficiency in HSD3B7 also leads to a block in the bile acid synthesis pathway and the accumulation of atypical bile acid metabolites. nih.gov

The formation of the specific 4,6-diene structure is less common than the production of the primary bile acids and suggests the action of other, potentially less characterized or alternative enzymatic activities that can introduce the second double bond at the C6-C7 position.

Developmental Aspects of this compound Biosynthesis

The profile of bile acids changes significantly during fetal development and in the neonatal period. This compound and related Δ4-3-oxo compounds are considered to be fetal bile acids. These atypical bile acids are normally found in amniotic fluid, as well as in the meconium, feces, and urine of healthy newborns.

The presence of these compounds in early life is attributed to the relative immaturity of the fetal and neonatal liver's enzymatic machinery for bile acid synthesis and clearance. clinicalpub.com The expression and activity of key enzymes, including AKR1D1, may not be fully developed, leading to the transient presence of these intermediates. Typically, as the liver matures, the capacity to process these Δ4-3-oxo bile acids increases, and their levels decline. However, in neonates with severe cholestatic liver disease, such as in cases of AKR1D1 deficiency, these fetal bile acids remain persistently elevated.

| Finding | Context | Implication |

|---|---|---|

| Accumulation of 3-oxo-Δ4 fetal bile acids | AKR1D1 Deficiency | Serves as a key diagnostic marker for this inborn error of metabolism. |

| Presence in healthy newborns | Developmental Physiology | Reflects the immaturity of the neonatal liver's bile acid synthetic pathways. |

| Formation from cholesterol-derived precursors | Bile Acid Synthesis Pathway | Links cholesterol metabolism directly to the formation of this atypical bile acid. |

Fetal Biosynthesis and Post-Natal Attenuation

During fetal development, the liver's capacity to synthesize mature bile acids, such as cholic acid and chenodeoxycholic acid, is not fully developed. This immaturity is characterized by the reduced activity of key enzymes, notably 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). This enzyme is crucial for the conversion of Δ⁵-steroid precursors into Δ⁴-steroids, a critical step in the primary bile acid synthesis pathway.

The relative deficiency of 3β-HSD activity in the fetal liver leads to an accumulation of Δ⁵-bile acid intermediates. These intermediates are then acted upon by other hepatic enzymes, leading to the formation of unusual bile acids, including those with a 3-oxo-Δ⁴ structure. The subsequent action of other enzymes can then lead to the formation of the conjugated diene system seen in this compound.

Another key enzyme implicated in the formation of atypical fetal bile acids is aldo-keto reductase 1D1 (AKR1D1), also known as Δ⁴-3-oxosteroid 5β-reductase. While this enzyme is essential for the synthesis of primary bile acids, its activity in the developing liver, in conjunction with the altered substrate availability due to low 3β-HSD activity, may contribute to the production of unsaturated bile acids like this compound.

Following birth, the enzymatic landscape of the liver undergoes significant maturation. The expression and activity of 3β-HSD increase, leading to a more efficient conversion of Δ⁵-precursors and a channeling of intermediates towards the synthesis of primary bile acids. This postnatal maturation of hepatic enzyme function results in a significant decrease, or attenuation, in the production of this compound and other atypical fetal bile acids. Consequently, the levels of this compound in urine and feces of healthy infants progressively decline and become negligible in adulthood.

Alterations in Neonates and Infants

The concentration of this compound in neonates and infants serves as a sensitive indicator of hepatic maturity and function. In healthy, full-term infants, this fetal bile acid is present in urine and meconium, reflecting the residual immaturity of the liver's metabolic pathways. However, its levels are expected to decrease rapidly within the first few months of life as the liver matures.

In contrast, neonates and infants with cholestatic liver disease exhibit significantly elevated levels of this compound and other atypical bile acids in their urine. Cholestasis, the impairment of bile flow, can be caused by a variety of conditions, including biliary atresia, genetic disorders of bile acid synthesis, and neonatal hepatitis. In these pathological states, the immature or dysfunctional liver is unable to efficiently synthesize and secrete primary bile acids. This leads to a backlog of intermediates in the alternative synthesis pathways and a consequent overproduction of atypical bile acids.

The accumulation of these unusual bile acids, including this compound, is not merely a biomarker but is also thought to contribute to the liver injury seen in these conditions. The planar structure of these bile acids may have cytotoxic effects on liver cells. Therefore, the measurement of urinary this compound can be a valuable diagnostic tool in the evaluation of neonatal cholestasis, helping to differentiate between various causes and providing prognostic information.

The following tables present a summary of the typical findings regarding this compound in early life.

Urinary this compound Levels in Neonates and Infants

| Condition | Typical Findings | Clinical Significance |

|---|---|---|

| Healthy Full-Term Neonates | Present in low but detectable concentrations, decreasing over the first few months. | Reflects the physiological immaturity of the neonatal liver. |

| Preterm Neonates | Potentially higher and more persistent levels compared to full-term infants. | Correlates with the greater degree of hepatic immaturity. |

| Neonatal Cholestasis (e.g., Biliary Atresia) | Significantly elevated concentrations. | A key diagnostic marker of impaired bile acid synthesis and secretion. May have prognostic value. |

Fecal this compound in Infants

| Source | Typical Findings | Clinical Significance |

|---|---|---|

| Meconium (First Stool) | Relatively high concentrations are present. | Represents the accumulation of fetal bile products during gestation. |

| Feces of Healthy Infants | Levels decrease progressively after the neonatal period. | Indicates the maturation of hepatic and gastrointestinal function. |

Chemical Synthesis and Derivatization Strategies for Chola 4,6 Dien 24 Oic Acid

Methodologies for Laboratory-Scale Synthesis

The laboratory synthesis of chola-4,6-dien-24-oic acid can be envisioned starting from readily available primary bile acids, such as chenodeoxycholic acid. The key transformations involve the introduction of unsaturation at the C4-C5 and C6-C7 positions.

A plausible synthetic route starting from chenodeoxycholic acid would involve a sequence of protection, oxidation, and elimination reactions.

First, the carboxylic acid at C-24 is typically protected, for instance as a methyl ester, to prevent unwanted side reactions in subsequent steps. This can be achieved by reacting chenodeoxycholic acid with methanol (B129727) in the presence of an acid catalyst.

The next critical step is the introduction of the conjugated diene system. One established method for creating 4,6-diene-3-keto steroids involves a sequence of bromination and dehydrobromination. nih.gov The 3-keto-4-ene functionality can be formed, followed by reactions to introduce the second double bond.

An alternative approach to form the conjugated diene system is through the dehydration of a 7-hydroxy steroid. google.com Starting from a 3-keto-4-ene intermediate, which can be synthesized from a 3-hydroxy-Δ⁵-steroid, the 7-hydroxyl group can be eliminated to form the 4,6-diene. The Wettstein-Oppenauer reaction provides a method to convert Δ⁵-3β-hydroxy steroids into Δ⁴,⁶-3-ketosteroids in a single step using a hydrogen acceptor like benzoquinone. wikipedia.org

A proposed multi-step pathway from chenodeoxycholic acid methyl ester is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Oxidation of 3α-hydroxyl group | Oppenauer oxidation (e.g., aluminum isopropoxide, acetone) or other selective oxidation reagents. mychemblog.combyjus.com | Methyl 3-oxo-7α-hydroxy-5β-cholan-24-oate |

| 2 | Introduction of C4-C5 double bond | Bromination at C4 followed by dehydrobromination. | Methyl 3-oxo-7α-hydroxychola-4-en-24-oate |

| 3 | Dehydration at C7 | Acid-catalyzed dehydration (e.g., H⁺/heat) or other dehydration methods for steroidal alcohols. google.com | Methyl 3-oxochola-4,6-dien-24-oate |

| 4 | Reduction of 3-keto group (optional) | Selective reduction (e.g., sodium borohydride) to yield the 3α-hydroxyl group. | Methyl 3α-hydroxychola-4,6-dien-24-oate |

| 5 | Deprotection of carboxylic acid | Saponification (e.g., NaOH or KOH) followed by acidification. | This compound |

This proposed pathway provides a logical sequence to achieve the target molecule, though specific yields and reaction conditions would require experimental optimization.

The stereochemistry of the final product is largely dictated by the stereochemistry of the starting bile acid. nih.gov Natural bile acids like chenodeoxycholic acid have a specific stereochemical configuration, including a cis-fused A/B ring system (5β-stereochemistry). frontiersin.org

During the synthetic sequence, it is crucial to control or be aware of the stereochemical outcomes of each reaction:

Oxidation of the 3α-hydroxyl group: This removes a stereocenter, forming a planar keto group.

Introduction of the C4-C5 double bond: This step also removes a stereocenter at C5.

Dehydration at C7: The elimination of the 7α-hydroxyl group creates a double bond between C6 and C7.

Reduction of the 3-keto group: If this optional step is performed, the stereochemical outcome of the reduction is critical. The use of specific reducing agents can favor the formation of the natural 3α-hydroxyl configuration.

The inherent stereochemistry of the steroid nucleus at other centers (C8, C9, C10, C13, C14, C17, and C20) is generally retained throughout this synthetic sequence.

Synthesis of Isotope-Labeled this compound Analogues

Isotope-labeled analogues of this compound are invaluable tools for metabolic studies and as internal standards for quantitative analysis by mass spectrometry.

Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated into the molecule at various positions.

Deuterium Labeling: Deuterium atoms can be introduced at non-exchangeable C-H positions. For example, using a deuterated reducing agent in the optional reduction of the 3-keto group would introduce a deuterium atom at the C3 position. nih.gov It is also possible to introduce deuterium during earlier stages of a more foundational synthesis of the steroid scaffold. nih.gov

Carbon-13 Labeling: Carbon-13 can be incorporated into the side chain or the steroid nucleus. A common strategy for labeling the carboxylic acid group is to use a ¹³C-labeled cyanide (K¹³CN) in a synthetic sequence that builds the side chain. nih.gov Alternatively, ¹³C-labeled precursors can be used in the early stages of the synthesis of the steroid skeleton.

| Isotope | Labeling Position | Proposed Method |

| Deuterium (²H) | C3 | Reduction of the 3-keto intermediate with a deuterated reducing agent (e.g., NaBD₄). |

| Carbon-13 (¹³C) | C24 (carboxyl) | Synthesis of the side chain using a ¹³C-labeled precursor, such as K¹³CN. |

These labeled analogues can then be used in tracer studies to follow the metabolic fate of this compound in vivo or in vitro.

Derivatization for Enhanced Research Utility

Chemical modification of this compound can improve its analytical properties or can be used to attach it to other molecules for specific research applications.

The primary site for derivatization is the carboxylic acid group at C-24. thermofisher.com

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, or fluorescent esters) to enhance its volatility for gas chromatography or to improve its ionization efficiency for mass spectrometry. nih.gov Esterification is typically achieved by reacting the bile acid with an alcohol in the presence of an acid catalyst.

Amidation: The carboxylic acid can be coupled with amines to form amides. This is particularly relevant as bile acids are naturally conjugated with glycine (B1666218) or taurine (B1682933) in the liver. themedicalbiochemistrypage.org Synthetic amidation can be performed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This allows for the synthesis of analogues with different amino acid conjugates or for the attachment of fluorescent or other reporter groups via an amine linker.

| Derivative Type | Functional Group Targeted | Reagents and Conditions | Purpose |

| Methyl Ester | Carboxylic Acid (C-24) | Methanol, acid catalyst (e.g., H₂SO₄) | Increased volatility for GC-MS analysis. |

| Fluorescent Ester | Carboxylic Acid (C-24) | Fluorescent alcohol, coupling agent | Enhanced detection in HPLC. |

| Amide Conjugate | Carboxylic Acid (C-24) | Amino acid (e.g., glycine, taurine), coupling agent (e.g., EDAC) | Mimic natural bile acid conjugates, alter solubility. |

These derivatization strategies significantly broaden the scope of research applications for this compound, facilitating its detection, quantification, and use in complex biological systems.

Impact of Derivatization on Molecular Properties relevant to Research

The derivatization of this compound, a member of the bile acid family, is a key strategy employed in chemical and biological research to modulate its molecular properties. These modifications can significantly alter the compound's physicochemical characteristics, thereby influencing its behavior in biological systems and its utility as a research tool. The primary sites for derivatization on the this compound scaffold are the C-3 position, the carboxylic acid side chain at C-24, and the conjugated diene system in the B-ring.

Strategic modifications to this compound can lead to derivatives with tailored properties. For instance, alterations in hydrophilicity and lipophilicity can be achieved through the introduction or modification of polar and non-polar functional groups. The conjugation of the C-24 carboxylic acid with amino acids such as glycine or taurine is a common strategy that increases the water solubility and lowers the pKa of the bile acid. nih.gov Specifically, the pKa of unconjugated bile acids is around 5, while glycine and taurine conjugates have pKa values of approximately 4 and less than 2, respectively. nih.gov This enhanced acidity and aqueous solubility at physiological pH is a critical factor in studying the compound's behavior in aqueous environments, such as in vitro biological assays.

Furthermore, the oxidation of hydroxyl groups to keto groups is another derivatization that impacts molecular properties. This transformation generally leads to derivatives with a decreased tendency for self-aggregation and reduced membranolytic activity. researchgate.net While the change in the partition coefficient (log P) for such modifications may be minor, the biological implications can be significant. researchgate.net

The following interactive data table summarizes the predicted impact of various derivatization strategies on the molecular properties of this compound, based on established principles of bile acid chemistry.

| Derivatization Strategy | Functional Group Modified | Anticipated Change in Molecular Property | Relevance to Research |

|---|---|---|---|

| Amino Acid Conjugation (e.g., with Taurine or Glycine) | C-24 Carboxylic Acid | Increased hydrophilicity, Lowered pKa, Enhanced aqueous solubility. nih.gov | Facilitates studies in aqueous biological systems, mimics endogenous bile acid metabolism. |

| Esterification | C-24 Carboxylic Acid | Increased lipophilicity, Masking of the acidic proton. | Enhances membrane permeability for cell-based assays, useful as a synthetic intermediate. |

| Amidation | C-24 Carboxylic Acid | Can modulate lipophilicity depending on the amine used, formation of a neutral amide bond. | Creation of probes for studying protein-bile acid interactions, development of novel bioactive compounds. |

| Reduction of the C-3 keto group (in 3-oxo-chola-4,6-dien-24-oic acid) | C-3 Carbonyl | Introduction of a hydroxyl group, potential for stereoisomers (3α and 3β), increased polarity. | Investigation of the role of C-3 stereochemistry in biological activity, synthesis of analogs of natural bile acids. |

| Modification of the diene system | C-4 and C-6 double bonds | Alteration of the planarity and electronic properties of the B-ring. | Study of the importance of the conjugated diene system for receptor binding and biological activity. |

Research findings have consistently demonstrated that the biological activities of bile acids are intricately linked to their molecular structure and resulting physicochemical properties. For example, the hydrophobicity of a bile acid is a key determinant of its ability to solubilize lipids and interact with biological membranes. researchgate.net By systematically derivatizing this compound, researchers can generate a library of compounds with a spectrum of properties. This allows for detailed structure-activity relationship (SAR) studies, which are fundamental to understanding how these molecules interact with biological targets such as nuclear receptors and enzymes.

Advanced Analytical Methodologies for Chola 4,6 Dien 24 Oic Acid Quantification and Characterization

Mass Spectrometry-Based Approaches

Mass spectrometry, coupled with chromatographic separation, provides powerful tools for the analysis of Chola-4,6-dien-24-oic acid and other bile acids. These methods offer high resolution, sensitivity, and specificity, which are essential for distinguishing between structurally similar isomers in complex biological samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of bile acid profiles in biological samples. mdpi.com This technique allows for the separation of multiple bile acid isomers, which is crucial for their accurate quantification. mdpi.com

A common approach involves reversed-phase chromatography, which can effectively separate primary, secondary, and conjugated bile acids in matrices such as serum, plasma, and urine. mdpi.com For instance, a method utilizing a C18 column with a mobile phase gradient of methanol (B129727) and formic acid has been successfully used for the separation of various bile acids. nih.gov The use of tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, enhances selectivity and allows for accurate quantification. nih.govresearchgate.net This targeted approach provides exceptional resolution and sensitivity. mdpi.com

Sample preparation for LC-MS analysis typically involves protein precipitation, followed by extraction and reconstitution in a suitable solvent. shimadzu.com The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and correct for any variability during sample processing and analysis. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of bile acids. researchgate.net This method often requires derivatization of the bile acids to increase their volatility for gas chromatographic separation. While GC-MS offers excellent chromatographic resolution, its application in metabolomics has been somewhat limited by the availability of high-resolution mass spectrometers and comprehensive spectral libraries. researchgate.net

However, recent advancements, such as the use of high-resolution mass spectrometry (HRMS) coupled with GC, are addressing these challenges. researchgate.net GC-HRMS has been utilized in metabolomics studies to investigate the effects of environmental exposures on bile acid profiles, where this compound has been identified as a relevant biomarker. researchgate.net

Ultrarapid Chromatography-Triple Quadrupole Mass Spectrometry Techniques

The need for high-throughput analysis in large-scale clinical and research studies has driven the development of ultrarapid chromatography-triple quadrupole mass spectrometry methods. These techniques significantly reduce the analysis time per sample without compromising the quality of the data.

For example, an ultrarapid chromatography-triple quadrupole mass spectrometry method has been developed for the quantification of specific fetal bile acids in plasma. doaj.orgjensenlab.org By optimizing the chromatographic conditions and using a triple quadrupole mass spectrometer, rapid and sensitive analysis can be achieved, making it suitable for screening large numbers of samples.

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) plays a crucial role in the structural elucidation of bile acids, including this compound. HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. This capability is invaluable for identifying unknown bile acids or for confirming the identity of known compounds in complex mixtures.

In metabolomics studies, GC-HRMS has been instrumental in identifying alterations in the serum profiles of various metabolites, including this compound, in response to external factors. researchgate.net The combination of high-resolution chromatography and high-resolution mass spectrometry provides a powerful platform for both quantitative analysis and structural confirmation.

Method Validation and Quality Control in Bile Acid Analysis

Rigorous method validation and the implementation of stringent quality control measures are paramount to ensure the reliability and accuracy of bile acid analysis data.

Repeatability and Precision Assessment

The repeatability and precision of an analytical method are key indicators of its performance. These parameters are typically assessed by analyzing quality control (QC) samples at different concentrations multiple times within the same analytical run (intra-day precision) and on different days (inter-day precision). mdpi.com

For bile acid analysis using LC-MS/MS, intra-day and inter-day precision are often evaluated. Studies have reported intra-day relative standard deviations (RSD) ranging from 0.96% to 4.31% and inter-day RSD from 1.73% to 4.43% for the analysis of 15 different bile acids. nih.gov Another study demonstrated intra- and inter-assay coefficients of variation (CV) of less than 10% for most bile acid species. d-nb.info In some cases, precision for certain analytes might be slightly higher, particularly at low concentrations. mdpi.com

The following table summarizes typical precision data from a validated LC-MS/MS method for bile acid analysis.

| Parameter | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Analyte A | Low QC | 3.5 | 4.2 |

| Medium QC | 2.1 | 3.1 | |

| High QC | 1.8 | 2.5 | |

| Analyte B | Low QC | 4.1 | 4.4 |

| Medium QC | 2.9 | 3.8 | |

| High QC | 2.2 | 2.9 |

This table presents illustrative data based on typical findings in method validation studies for bile acid analysis.

Similarly, for enzymatic assays used in the determination of total bile acids, excellent repeatability with a coefficient of variation (CV) of ≤ 2.06% and good total precision with a CV of ≤ 4.09% have been reported. diasys-diagnostics.com These validation parameters ensure that the analytical methods are robust and produce consistent and trustworthy results.

Development of Reliable Quantitative Assays

The accurate quantification of this compound in biological matrices is critical for understanding its physiological and pathological roles. Historically, the analysis of bile acids relied on gas chromatography-mass spectrometry (GC-MS), a method that often required complex sample preparation and chemical derivatization. nih.gov Modern analytical chemistry has since progressed to more streamlined and sensitive techniques, primarily centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-TQMS) assays represents a significant advancement. nih.gov These methods offer rapid and simple quantification of this compound, often alongside other related bile acids, directly from biological samples like plasma or urine. nih.govresearchgate.net In a typical LC-MS/MS procedure, a desalted and concentrated sample is injected into the system. researchgate.net The compound is detected using electrospray ionization (ESI) in negative ion mode, and quantification is achieved through selected reaction monitoring (SRM), which provides high specificity and sensitivity. researchgate.net The implementation of dynamic multiple reaction monitoring (dMRM) further ensures the acquisition of high-quality data with good linearity over a wide range of concentrations. lcms.cz

These advanced assays have overcome many of the previous limitations, such as the difficulty in separating isomeric and isobaric species, poor fragmentation patterns, and low detection limits for low-abundance bile acids. lcms.cz The use of stable isotope-labeled internal standards, such as Cholic acid-d4, is a common practice to ensure the accuracy and reproducibility of these quantitative methods. caymanchem.com

| Parameter | Specification |

|---|---|

| LC Conditions | |

| Column | Agilent Zorbax RRHD Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 500 µL/min |

| Column Temperature | 50 °C |

| MS Conditions | |

| Ionization Source | Agilent Jet Stream ESI (Negative Polarity) |

| Capillary Voltage | 4000 V |

| Scan Type | Dynamic Multiple Reaction Monitoring (dMRM) |

| Gas Temperature / Flow | 240 °C / 13 L/min |

Integration with 'Omics' Technologies

The ability to reliably quantify specific molecules like this compound is fundamental to the fields of metabolomics, lipidomics, and other 'omics' disciplines. These areas of study aim to comprehensively identify and quantify large numbers of metabolites within a biological system to understand its state. This compound, an endogenous metabolite found in humans, serves as a pertinent example of a compound whose applications are explicitly noted in metabolomics and lipidomics research. isotope.combiosynth.commedchemexpress.com Its unique structure and biosynthetic origin place it at the intersection of several key metabolic pathways, making its measurement valuable for broad-spectrum metabolic profiling.

Metabolomics Profiling

In the context of metabolomics, this compound has emerged as a significant biomarker, particularly in the study of liver diseases. Mass spectrometry-based metabolomics has proven to be a powerful tool for investigating the progression of conditions such as liver cirrhosis and hepatocellular carcinoma (HCC). nih.gov Studies have reported that this fetal bile acid, which normally diminishes after birth, can become elevated in the plasma and urine of adult patients with severe cholestatic liver disease. nih.govresearchgate.net

Specifically, research has demonstrated that plasma levels of this compound, along with the related compound 7α-hydroxy-3-oxochol-4-en-24-oic acid, correlate with the severity of liver cirrhosis as measured by standard clinical scoring systems. nih.govresearchgate.net This link suggests that deteriorating liver function may lead to the accumulation of these atypical bile acids. Its identification in metabolomic profiles can thus provide crucial insights into disease mechanisms and serve as a potential biomarker for disease staging. nih.gov

| Condition | Biological Matrix | Key Finding | Reference |

|---|---|---|---|

| Liver Cirrhosis | Plasma | Levels of this compound correlate with the severity of liver cirrhosis as measured by Child-Pugh and MELD scores. | nih.gov |

| Δ4-3-oxo-steroid 5β-reductase (AKR1D1) Deficiency | Urine | Significantly elevated concentrations of Δ(4,6)-3-oxo-bile acids are key diagnostic markers for this inborn error of metabolism. | researchgate.net |

| Hepatobiliary Disease | Urine | The compound is found in the urine of patients with hepatobiliary diseases. | medchemexpress.com |

Lipidomics, Steroidomics, and Cholanoidomics Applications

As a C24 steroid-derived molecule, this compound is a compound of interest in the more specialized 'omics' fields of lipidomics, steroidomics, and the highly specific sub-discipline of cholanoidomics, which focuses on the comprehensive analysis of the bile acid pool. lipidmaps.org These fields leverage advanced analytical platforms, such as LC-MS/MS, to perform quantitative profiling of entire classes of molecules. sciencepublishinggroup.com

This compound is considered an atypical bile acid. Its presence and concentration can be indicative of specific disruptions in bile acid biosynthesis. researchgate.net For instance, its accumulation is a hallmark of Δ4-3-oxo-steroid 5β-reductase (AKR1D1) deficiency, an inborn error of steroid metabolism. researchgate.net In this context, cholanoidomics or steroidomics approaches that analyze a broad panel of bile acids are essential for diagnosis. These methods can distinguish the deficiency by revealing not only high levels of this compound but also concurrently low or undetectable levels of primary bile acids like cholic acid and chenodeoxycholic acid. researchgate.net

Recent technological advancements, such as the use of liquid chromatography-ion mobility-high resolution mass spectrometry (LC-TIMS-HRMS), have further enhanced the ability to confidently annotate and distinguish between structurally similar bile acids in complex biological samples, which is a common challenge in lipidomics and steroidomics. lcms.cz The analysis of this compound within these comprehensive profiling studies is vital for diagnosing metabolic disorders and understanding the broader impact of enzymatic defects on the steroidome. researchgate.net

| Compound Class | Examples |

|---|---|

| Atypical 3-oxo-Δ4,6 Bile Acids | This compound |

| Atypical 3-oxo-Δ4 Bile Acids | 7α-hydroxy-3-oxochol-4-en-24-oic acid |

| Primary Unconjugated Bile Acids | Cholic acid, Chenodeoxycholic acid |

| Primary Glycine-Conjugated Bile Acids | Glycocholic acid, Glycochenodeoxycholic acid |

| Primary Taurine-Conjugated Bile Acids | Taurocholic acid, Taurochenodeoxycholic acid |

| Secondary Bile Acids | Deoxycholic acid, Lithocholic acid, Ursodeoxycholic acid |

Molecular Interactions and Biological Activities of Chola 4,6 Dien 24 Oic Acid in Research Models

Investigation of Receptor Binding and Activation Profiles

The biological effects of bile acids are often mediated through their interaction with specific receptors. The planar structure of Chola-4,6-dien-24-oic acid, which differs from the bent conformation of typical bile acids, suggests a distinct receptor binding profile.

Ligand-Binding Domain Interactions (e.g., Glucocorticoid Receptor)

Research into the anti-inflammatory and immunomodulatory properties of bile acids has led to investigations of their potential interaction with the glucocorticoid receptor (GR), a key regulator of inflammatory processes. researchgate.net While direct binding studies on this compound are not extensively documented, studies on structurally related dienone bile acids provide valuable insights.

A screening of various bile acid derivatives for their ability to bind to the ligand-binding domain of the glucocorticoid receptor (GR-LBD) identified several compounds with moderate binding affinity. researchgate.netnih.gov Among the tested compounds, a deoxycholic acid dienone showed notable binding to the GR-LBD. researchgate.net Molecular docking simulations suggest that the dienone structure can be accommodated within the receptor's binding pocket. researchgate.net Another related compound, 12α-Hydroxy-3-oxo-5β-chola-4,6-dien-24-oic acid, was also included in these screening studies. researchgate.netnih.gov Structure-activity relationship (SAR) analysis from these studies indicated that while modifications to the steroid rings can be detrimental to binding, the side chain should ideally contain a hydrogen donor group, and the C-3 position of the steroid nucleus can tolerate various functionalities. researchgate.net

| Compound Derivative | Reported Glucocorticoid Receptor (GR) LBD Binding Affinity | Reference |

| Deoxycholic acid dienone | Moderate | researchgate.net |

| Cholic acid oxime | High | researchgate.net |

| 3-keto-24-cholic alcohol | High | researchgate.net |

| Cholic acid amide | High | researchgate.net |

This table summarizes the binding affinities of various bile acid derivatives to the glucocorticoid receptor ligand-binding domain as reported in screening studies.

Transmembrane and Nuclear Receptor Engagement

Beyond the glucocorticoid receptor, bile acids are known to interact with a range of transmembrane and nuclear receptors, thereby modulating various metabolic and signaling pathways. researchgate.netmdpi.com The primary nuclear receptor for bile acids is the farnesoid X receptor (FXR), which plays a pivotal role in maintaining bile acid homeostasis. nih.govfrontiersin.org Additionally, the G protein-coupled receptor TGR5 has emerged as a significant transmembrane receptor for bile acids, mediating responses in energy expenditure, glucose homeostasis, and inflammation. nih.govmdpi.com

While the direct engagement of this compound with FXR and TGR5 has not been extensively characterized, its unique planar structure, a feature it shares with other "flat" bile acids, suggests that its interactions with these receptors may differ from those of conventional, bent bile acids. shd-pub.org.rsnih.gov The altered geometry could potentially lead to a different activation profile for these receptors, thereby contributing to its specific biological effects.

Enzymatic Substrate and Modulator Roles

The metabolism of this compound is intrinsically linked to the activity of specific enzymes involved in bile acid synthesis and modification.

Interactions with Bile Acid Processing Enzymes

A key enzyme in the metabolism of this compound is the Δ4-3-oxosteroid 5β-reductase (AKR1D1). mdpi.comwjgnet.com This enzyme is responsible for the 5β-reduction of 3-oxo-Δ4-steroids, a critical step that introduces the characteristic bend in the A/B ring junction of mature bile acids. shd-pub.org.rs In conditions where AKR1D1 activity is deficient, such as in certain inborn errors of metabolism, there is an accumulation of 3-oxo-Δ4 bile acids, including this compound. mdpi.comwjgnet.com This accumulation strongly indicates that this compound, or its immediate precursor, is a substrate for AKR1D1. mdpi.comwjgnet.com

Other enzymes involved in bile acid metabolism include the bile acid-CoA:amino acid N-acyltransferase (BAAT), which conjugates bile acids with taurine (B1682933) or glycine (B1666218), and the bile salt export pump (BSEP), which transports conjugated bile acids out of hepatocytes. uniprot.orguniprot.org While direct studies on this compound as a substrate for BAAT and BSEP are limited, its presence as an unconjugated acid in pathological conditions suggests that its processing by these enzymes may be altered.

Regulation of Enzyme Expression and Activity

The expression and activity of bile acid metabolizing enzymes are tightly regulated. Studies have shown that other primary bile acids, such as chenodeoxycholic acid (CDCA) and cholic acid (CA), can regulate the expression of AKR1D1. nih.govresearchgate.netplos.org Specifically, CDCA has been found to repress AKR1D1 expression, while CA upregulates it, through the mitogen-activated protein kinases/c-Jun N-terminal kinases (MAPK/JNK) signaling pathway, in an FXR-independent manner. nih.govresearchgate.netplos.org While the direct effect of this compound on the expression of AKR1D1 or other bile acid-related enzymes has not been fully elucidated, its accumulation in states of AKR1D1 deficiency points to a feedback loop where the substrate itself might influence enzymatic activity or expression.

Mechanistic Studies of Observed Biological Effects

The biological effects of this compound are largely attributed to its unique molecular structure. The absence of the 5β-reduced A/B ring junction results in a "flat" or planar molecule, in contrast to the three-dimensional, bent structure of typical bile acids like cholic acid and chenodeoxycholic acid. shd-pub.org.rsnih.gov

This planarity is a direct consequence of deficient Δ4-3-oxosteroid 5β-reductase (AKR1D1) activity. mdpi.comwjgnet.com The altered stereochemistry likely influences how this compound interacts with cellular components, including receptors and enzymes. For instance, its different shape may lead to altered binding affinities for nuclear receptors like FXR and GR, and for transmembrane receptors like TGR5, potentially triggering distinct downstream signaling cascades compared to conventional bile acids.

The accumulation of this planar bile acid is a hallmark of certain cholestatic liver diseases, where it serves as a biomarker. mdpi.com Its presence in such conditions suggests that its biological activities may contribute to the pathophysiology of these diseases. The increased levels of this and other 3-oxo-Δ4 bile acids are associated with hepatotoxicity, which may stem from their altered physicochemical properties and their interactions with cellular membranes and proteins. wjgnet.com

Molecular Mechanisms in Metabolic Pathways

This compound is a naturally occurring fetal bile acid. researchgate.net It is formed as a transient intermediate during the hepatic biosynthesis of primary bile acids from cholesterol. nih.gov Its metabolic significance is particularly highlighted in conditions of impaired bile acid synthesis.

Specifically, the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1) is crucial for the conversion of 3-oxo-Δ4 bile acids into the mature bile acids found in adults. researchgate.net In cases of genetic defects affecting AKR1D1, this metabolic step is impaired, leading to an accumulation of upstream intermediates, including this compound. researchgate.net Studies have shown that elevated plasma levels of this compound are indicative of the severity of liver cirrhosis, as measured by Child-Pugh and MELD scores. researchgate.netdntb.gov.ua

Bile acids, including intermediates like this compound, function as signaling molecules that regulate their own synthesis and transport, as well as lipid and glucose metabolism, primarily by activating nuclear receptors. contaminantdb.cahmdb.cascispace.com The farnesoid X receptor (FXR) is a key nuclear receptor in this process. acs.orgmdpi.com Activation of FXR by bile acids represses the transcription of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop. acs.org While direct, potent activation of FXR by this compound is not extensively documented, its role as a precursor to more active bile acids places it centrally within these regulatory pathways. Other nuclear receptors implicated in bile acid signaling include the Pregnane X Receptor (PXR) and the Liver X Receptor (LXR). researchgate.nethmdb.ca

| Metabolic Aspect | Associated Receptor/Enzyme | Research Finding | Reference |

|---|---|---|---|

| Bile Acid Synthesis | Δ4-3-oxo-steroid 5β-reductase (AKR1D1) | Serves as a substrate for AKR1D1; accumulation occurs in enzyme deficiency, correlating with liver disease severity. | researchgate.net |

| Metabolic Homeostasis | Farnesoid X Receptor (FXR) | As a bile acid intermediate, it is part of the ligand pool that regulates FXR, a key player in bile acid, lipid, and glucose homeostasis. | contaminantdb.cahmdb.camdpi.com |

| Lipid and Glucose Metabolism | Pregnane X Receptor (PXR), Liver X Receptor (LXR) | Bile acids are known to interact with PXR and LXR, linking their metabolism to broader metabolic control. | researchgate.nethmdb.ca |

Investigations into Immunomodulatory and Anti-inflammatory Properties

The role of bile acids extends beyond metabolism to the modulation of inflammatory and immune responses. This activity is often mediated through their interaction with receptors like FXR and the G protein-coupled bile acid receptor (TGR5), which are involved in the pathogenesis of inflammatory liver disorders. scispace.comdistantreader.org

Research into the specific anti-inflammatory properties of this compound has explored its relationship with key inflammatory pathways and receptors. One study investigated the binding affinity of various bile acid derivatives to the glucocorticoid receptor (GR), a critical receptor for mediating anti-inflammatory processes. distantreader.org While the study did not test this compound directly, it examined a structurally similar compound, 12α-Hydroxy-3-oxo-5β-chola-4,6-dien-24-oic acid, which possesses the same dienone core. This derivative demonstrated a notable binding affinity for the GR ligand-binding domain, suggesting that the dienone structure may be an important feature for this interaction. distantreader.orgresearchgate.net The study noted that a hydrogen bond-donating group on the side chain was important for binding. distantreader.org

Further evidence linking this compound to inflammation comes from a metabolomics study in a mouse model of nonalcoholic steatohepatitis (NASH). In this research, the hepatic levels of this compound (abbreviated as CDA in the study) were found to be positively correlated with biomarkers of inflammation, including tumor necrosis factor-alpha (TNF-α) and the phosphorylated p65 subunit of NFκB (NFκB pp65). nih.gov This correlation suggests that in the context of liver disease, the accumulation of this bile acid intermediate is associated with an active inflammatory state. Preliminary research also indicates that the compound may act by inhibiting pro-inflammatory cytokines.

| Research Model/Study Type | Key Finding | Implication | Reference |

|---|---|---|---|

| Binding Affinity Assay (Glucocorticoid Receptor) | A structurally related dienone bile acid (12α-Hydroxy-3-oxo-5β-chola-4,6-dien-24-oic acid) showed binding affinity for the GR ligand-binding domain. | The core structure of this compound may contribute to interactions with anti-inflammatory receptors. | distantreader.orgresearchgate.net |

| Metabolomics in NASH Mouse Model | Hepatic levels of this compound were positively correlated with inflammatory biomarkers TNF-α and NFκB pp65. | Associated with inflammatory pathways in the context of metabolic liver disease. | nih.gov |

| Preliminary In-Vitro Studies | Suggested potential to inhibit pro-inflammatory cytokines. | May possess direct anti-inflammatory activity. |

Chola 4,6 Dien 24 Oic Acid As a Biomarker in Research on Metabolic Dysregulation

Detection and Significance in Inborn Errors of Bile Acid Metabolism

Inborn errors of bile acid metabolism are a group of rare genetic disorders that disrupt the normal synthesis of bile acids, essential molecules for fat digestion and absorption. The detection of atypical bile acids, such as chola-4,6-dien-24-oic acid, has become a cornerstone in the diagnosis of these conditions.

Association with Δ⁴-3-oxo-steroid 5β-reductase Deficiency

A pivotal role for this compound has been identified in the context of Δ⁴-3-oxo-steroid 5β-reductase (AKR1D1) deficiency. This autosomal recessive disorder is characterized by a block in the primary bile acid synthesis pathway. nih.govnih.gov The enzyme deficiency leads to the accumulation of atypical 3-oxo-Δ⁴ bile acids, including the prominent elevation of this compound and 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.govnih.govresearchgate.net These compounds, normally present in the human fetus, are found in elevated levels in neonates and children with this severe cholestatic liver disease. nih.govnih.gov The failure to down-regulate the production of these fetal bile acids after birth is a hallmark of AKR1D1 deficiency. nih.gov

Diagnostic Utility in Congenital Disorders

The measurement of urinary and plasma bile acid profiles is a critical diagnostic tool for congenital disorders of bile acid synthesis. The presence of this compound, often in conjunction with other 3-oxo-Δ⁴ bile acids, serves as a key diagnostic marker for Δ⁴-3-oxo-steroid 5β-reductase deficiency. researchgate.netebi.ac.uk Advanced analytical techniques, such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), have enabled the sensitive and specific detection of these marker compounds in urine, facilitating early and accurate diagnosis. researchgate.net Early diagnosis is crucial as these conditions can be life-threatening but are often treatable with oral primary bile acid replacement therapy. nih.gov

Correlation with Hepatic Pathologies and Prognosis

Beyond its role in congenital disorders, this compound has emerged as a significant biomarker in acquired liver diseases, offering insights into disease severity and prognosis.

Indicative Levels in Cholestatic Liver Disease

Elevated levels of this compound are not limited to inborn errors of metabolism. They are also observed in infants and children with severe cholestatic liver disease from other causes. nih.govnih.gov The accumulation of this and other 3-oxo-Δ⁴ bile acids in the urine of infants with hepatobiliary disease has been associated with a poor prognosis. nih.govebi.ac.uk This suggests that the presence of these atypical bile acids reflects significant hepatic dysfunction.

Association with Liver Cirrhosis Severity and Progression

Recent research has highlighted a strong correlation between plasma concentrations of this compound and the severity of liver cirrhosis in adults. nih.govnih.gov A study involving adult patients with varying degrees of liver cirrhosis found highly statistically significant correlations between the plasma levels of this compound and established scoring systems for cirrhosis severity, namely the Child-Pugh and MELD scores. nih.govnih.gov These findings suggest that as liver function deteriorates in cirrhosis, the metabolic pathways involving bile acid synthesis become impaired, leading to the accumulation of these fetal bile acids. nih.govliu.edu

Below is a data table summarizing the correlation between plasma this compound levels and liver cirrhosis severity scores.

| Parameter | Correlation with this compound | Statistical Significance (p-value) |

| Child-Pugh Score | Highly Significant Positive Correlation | < 0.0001 nih.govnih.gov |

| MELD Score | Highly Significant Positive Correlation | < 0.0001 nih.govnih.gov |

This table illustrates the strong and statistically significant positive correlation found in research studies. Higher scores in the Child-Pugh and MELD classifications, which indicate more severe liver disease, are associated with higher plasma concentrations of this compound.

Biomarker Potential for Liver Damage

The accumulation of this compound in various liver pathologies points to its potential as a broader biomarker for liver damage. The reappearance of this fetal bile acid in adults with advanced liver disease suggests a regression of hepatic metabolic function to a more immature state. liu.edu The hepatotoxicity of accumulated atypical bile acids is a proposed mechanism for liver injury in these conditions. psu.edu Therefore, monitoring the levels of this compound could provide valuable information about the extent of liver damage and the progression of liver disease.

Response to Environmental and Dietary Factors in Animal Models

This compound has emerged as a responsive biomarker in animal studies investigating the impact of external factors on metabolic health. Research utilizing animal models has demonstrated that the levels of this bile acid can be significantly altered in response to both environmental contaminants and specific dietary changes. These studies are crucial for understanding the mechanistic links between external exposures and metabolic dysregulation.

Changes in Levels Following Exposure to Xenobiotics (e.g., PCBs)

Exposure to environmental xenobiotics, such as polychlorinated biphenyls (PCBs), has been shown to disrupt lipid metabolism and bile acid profiles. In this context, this compound has been identified as a key biomarker indicating an effect from PCB exposure.

Recent metabolomics studies on pigs orally exposed to non-dioxin-like PCBs (NDL-PCBs) at levels relevant to current dietary exposure have highlighted significant changes in their serum bile acid concentrations. mac-mod.com These studies identified four specific bile acids as biomarkers of effect related to NDL-PCB exposure, one of which was this compound. mac-mod.com This finding is noteworthy as it was previously observed only at high doses of PCBs (mg/kg body weight) and has now been reported at much lower, more environmentally relevant exposure levels (ng/kg body weight). mac-mod.com The research confirmed that exposure to low doses of NDL-PCBs can lead to a general decrease in the concentration of several bile acids. mac-mod.com

Table 1: Biomarkers of Effect Related to NDL-PCB Exposure in Pigs

| Biomarker Compound Name | Type | Identified in Response to |

|---|---|---|

| This compound | Bile Acid | NDL-PCB Exposure |

| Chenodeoxycholic acid (CDCA) | Bile Acid | NDL-PCB Exposure |

| Lithocholic acid (LCA) | Bile Acid | NDL-PCB Exposure |

| 3-hydroxy-5-cholenoylglycine | Bile Acid | NDL-PCB Exposure |

Data sourced from metabolomics studies on pigs orally exposed to NDL-PCBs. mac-mod.com

Influence of Dietary Interventions on Metabolic Profiles

Dietary components play a significant role in modulating metabolic pathways, including bile acid synthesis and circulation. Studies using mouse models of diet-induced metabolic disorders have investigated how interventions can alter the metabolic profile, with this compound being one of the monitored metabolites.

In one such study, C57BL/6J mice were fed a high-fat diet (60% of energy from fat) for 12 weeks to induce nonalcoholic steatohepatitis (NASH). nih.gov Following the induction of NASH, the mice were then subjected to a dietary intervention consisting of a 2% green tea extract (GTE) mixed into their diet for an additional 8 weeks. nih.gov The research aimed to determine if GTE could restore the hepatic metabolome. This compound, abbreviated as CDA in the study, was among the hepatic metabolites measured to assess the effects of the high-fat diet and the subsequent GTE treatment. nih.gov The study design allowed for the assessment of how this specific bile acid is influenced by both a disease-inducing diet and a therapeutic dietary intervention. nih.gov

Table 2: Dietary Intervention Study Design in a Mouse Model of NASH

| Study Phase | Diet Group | Duration | Purpose | Monitored Metabolite Includes |

|---|---|---|---|---|

| Induction | Low-Fat (LF) Diet (10% fat) | 12 weeks | Control Group | This compound |

| Induction | High-Fat (HF) Diet (60% fat) | 12 weeks | Induce NASH | This compound |

| Intervention | LF Diet + 0% GTE | 8 weeks | Control Treatment | This compound |

| Intervention | LF Diet + 2% GTE | 8 weeks | GTE Effect on Control | This compound |

| Intervention | HF Diet + 0% GTE | 8 weeks | NASH without Treatment | This compound |

| Intervention | HF Diet + 2% GTE | 8 weeks | GTE Effect on NASH | This compound |

Based on a study investigating the effects of Green Tea Extract (GTE) on the hepatic metabolome in mice with diet-induced nonalcoholic steatohepatitis (NASH). nih.gov

Microbiome Mediated Metabolism of Chola 4,6 Dien 24 Oic Acid

Bacterial Transformation Pathways of Bile Acids

Primary bile acids, synthesized in the liver from cholesterol, are not the final chapter in the story of bile acid metabolism. elsevier.es Upon entering the intestinal tract, they are subjected to a wide array of chemical modifications by the resident gut microbiota. frontiersin.org These biotransformations include deconjugation, dehydroxylation, oxidation, and epimerization, leading to the formation of a diverse collection of secondary bile acids. frontiersin.orgfrontiersin.org

The intestinal flora is essential for diversifying the host's bile acid pool. nih.gov Primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are converted by gut bacteria into the more hydrophobic and potent signaling molecules, deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. mdpi.comasm.org This conversion process is not universal among gut bacteria; it is carried out by specific bacterial populations, primarily within the Firmicutes phylum, such as certain species of Clostridium. nih.govnih.gov

The initial step required for most subsequent bacterial modifications is deconjugation, catalyzed by bile salt hydrolase (BSH) enzymes. nih.govmdpi.com This reaction cleaves the glycine (B1666218) or taurine (B1682933) moiety from the primary bile acid, producing an unconjugated bile acid. This step is crucial as the subsequent 7α-dehydroxylation pathway acts on these unconjugated forms. cambridge.org The abundance of bacteria possessing BSH, such as Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium, ensures this is a widespread function in the gut. frontiersin.org

The conversion of primary to secondary bile acids via 7α-dehydroxylation is a complex, multi-step enzymatic pathway encoded by the bile acid inducible (bai) gene operon found in select gut anaerobes like Clostridium scindens. nih.govtandfonline.comtandfonline.com This pathway is responsible for the formation of DCA and LCA.

A critical and rate-limiting step in this pathway is the removal of the 7α-hydroxyl group, which is catalyzed by the enzyme bile acid 7α-dehydratase (BaiE). nih.gov The pathway proceeds as follows:

An unconjugated primary bile acid (like cholic acid) is taken up by the bacterium. nih.gov

It is activated with coenzyme A (CoA) by BaiB (bile acid-CoA ligase). nih.govtandfonline.com

A series of oxidation steps catalyzed by enzymes like BaiA (3α-hydroxysteroid dehydrogenase) and BaiCD (oxidoreductase) converts the substrate into a 3-oxo-Δ⁴-7α-hydroxy bile acid-CoA intermediate. nih.govtandfonline.com

The enzyme Bile Acid 7α-dehydratase (BaiE) then acts on this intermediate, removing the 7α-hydroxyl group as a water molecule. nih.gov This dehydration reaction creates a double bond, resulting in the formation of a 3-oxo-Δ⁴,⁶-bile acid-CoA intermediate . nih.govtandfonline.com This molecule, which includes the chola-4,6-dienoic acid scaffold, is a direct product of the BaiE enzyme.

Finally, this intermediate undergoes further reduction steps by other bai enzymes to produce the stable secondary bile acid (e.g., deoxycholic acid). tandfonline.com

The formation of the Δ⁴,⁶-diene structure is therefore an essential, albeit transient, part of secondary bile acid synthesis mediated by the gut microbiota.

| Enzyme | Gene | Function | Bacterial Genera | Reference |

|---|---|---|---|---|

| Bile Salt Hydrolase (BSH) | bsh | Deconjugates taurine/glycine from primary bile acids. | Bacteroides, Clostridium, Lactobacillus, Bifidobacterium | frontiersin.orgnih.gov |

| Bile Acid-CoA Ligase | baiB | Activates bile acids with Coenzyme A. | Clostridium | nih.govtandfonline.com |

| 3α-Hydroxysteroid Dehydrogenase | baiA | Oxidizes the 3α-hydroxyl group. | Clostridium | tandfonline.comtandfonline.com |

| Bile Acid 7α-dehydratase | baiE | Removes the 7α-hydroxyl group, forming a Δ⁴,⁶-diene intermediate. | Clostridium, Eubacterium | nih.govebi.ac.uk |

Impact of Gut Microbiota on Chola-4,6-dien-24-oic Acid Levels in Research Models

Studies using germ-free (GF) mice, which are raised in a sterile environment and lack any gut microbiota, provide definitive evidence for the microbial role in shaping the bile acid pool. When compared to conventionally-raised animals, GF mice show a complete absence of secondary bile acids like DCA and LCA in their intestines, feces, and systemic circulation. pnas.org

Instead, their bile acid pool is dominated by host-synthesized primary bile acids, which are often conjugated to taurine (in mice). pnas.org The accumulation of these taurine-conjugated primary bile acids in GF mice highlights that without bacterial BSH and the bai pathway, the transformation to secondary bile acids does not occur. frontiersin.orgpnas.org This demonstrates that the production of all metabolites within the 7α-dehydroxylation pathway, including the this compound scaffold, is a direct consequence of microbial activity. The less efficient hepatic extraction of unconjugated bile acids from portal circulation further explains their higher proportion in systemic circulation in conventional versus germ-free models. pnas.org

The composition of the gut microbiota directly correlates with the profile of bile acids in the host. plos.org Dysbiosis, an imbalance in the microbial community, can lead to significant shifts in the ratio of primary to secondary bile acids. nih.gov For instance, conditions or diets that reduce the abundance of 7α-dehydroxylating bacteria, such as members of the Clostridiales order, lead to a decrease in the levels of secondary bile acids. nih.govnih.gov

Conversely, studies have shown that an increased abundance of specific Clostridium species is positively correlated with higher concentrations of secondary bile acids in fecal samples. nih.gov In a study on gallstone formation, patients with gallstones exhibited a significant increase in the abundance of Clostridium and a corresponding increase in the concentration of secondary bile acids. nih.gov This implies a higher flux through the 7α-dehydroxylation pathway and thus increased production of its intermediates. Research in mice has also demonstrated that feeding cholic acid can lead to a massive expansion of DCA-producing bacteria, increasing their population by as much as 1,000-fold and altering the entire gut microbial structure. nih.gov These findings underscore that the potential for the gut to produce metabolites like this compound is directly tied to the abundance of specific bacterial taxa.

| Research Model/Study Type | Key Alteration | Impact on Bile Acid Profile | Reference |

|---|---|---|---|

| Germ-Free vs. Conventional Mice | Absence of gut microbiota. | Complete lack of secondary bile acids (DCA, LCA). Accumulation of primary, conjugated bile acids (e.g., T-β-MCA). | frontiersin.orgpnas.org |

| Human Gallstone Patients | Increased abundance of Clostridium and other 7α-dehydroxylating bacteria. | Significant increase in fecal secondary bile acids. | nih.gov |

| Mouse Model (Dietary Cholic Acid) | High cholic acid diet. | 1,000-fold increase in DCA-producing bacteria; significant rise in DCA levels. | nih.gov |

| Human Inflammatory Bowel Disease (IBD) | Dysbiosis with reduced Firmicutes (e.g., Clostridiales). | Decrease in luminal secondary bile acids and an increase in primary and sulfated bile acids. | nih.gov |

Future Directions and Emerging Research Avenues for Chola 4,6 Dien 24 Oic Acid

Elucidation of Remaining Mechanistic Complexities

While the primary pathways of bile acid synthesis are well-documented, the formation and metabolic fate of atypical bile acids such as Chola-4,6-dien-24-oic acid present ongoing questions for researchers. This compound, along with its derivatives, is considered a "planar" or "flat" bile acid due to its molecular structure. nih.gov Such unsaturated ketonic bile acids are notably found in fetal development and in certain disease states. nih.gov

A key area of future investigation involves pinpointing the precise enzymatic steps and regulatory controls leading to its formation in the liver. It is understood to be an intermediate in various bile acid synthetic pathways. chemicalbook.com One significant mechanistic aspect requiring deeper exploration is its interaction with the gut microbiota. Research has identified related compounds, such as 12α-hydroxy-3-oxo-4,6-choladienoic acid, as intermediates in the bacterial 7α-dehydroxylation pathway, a process carried out by intestinal bacteria like Eubacterium sp. ebi.ac.uk The enzyme bile acid 7α-dehydratase, encoded by the baiE gene in these bacteria, is involved in this transformation. ebi.ac.uk Understanding the full extent of microbial influence on this compound levels and its subsequent biological activity is a critical research frontier.

Further complexities to be addressed include its transport across cellular membranes. Studies on related planar bile acids have shown they competitively inhibit hepatic transporters like the sodium taurocholate cotransporting polypeptide (NTCP). nih.gov The specific transporters and the efficiency of transport for this compound itself remain to be fully characterized.

Exploration of Novel Receptor-Mediated Signaling Pathways

Bile acids are known to exert their signaling effects primarily through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). While the interaction of this compound with these canonical receptors is an area of ongoing study, emerging evidence suggests that its signaling repertoire may be broader.

A particularly promising avenue of research is its potential interaction with the glucocorticoid receptor (GR). distantreader.orgresearchgate.net Studies screening various bile acid derivatives have revealed that their anti-inflammatory and immunomodulatory properties may be mediated through the GR, presenting a mechanism distinct from FXR or TGR5 activation. distantreader.orgresearchgate.net The dienone structure of this compound and its derivatives makes it a candidate for investigation as a novel GR ligand. This "promiscuity" for multiple nuclear and transmembrane receptors could be exploited to develop new anti-inflammatory compounds with potentially improved side-effect profiles compared to traditional glucocorticoids. distantreader.orgresearchgate.net Future studies will need to employ binding assays and functional analyses to confirm and characterize the affinity and modulatory activity of this compound at the GR and other potential novel receptors.

| Receptor | Known/Potential Role | Research Focus for this compound |

| Farnesoid X Receptor (FXR) | Canonical nuclear receptor for bile acids, regulates bile acid, lipid, and glucose metabolism. | Characterizing binding affinity and functional activity (agonist/antagonist). |

| Takeda G-protein-coupled Receptor 5 (TGR5) | Canonical membrane receptor for bile acids, influences energy expenditure and inflammation. | Investigating potential cell-surface signaling effects. |

| Glucocorticoid Receptor (GR) | Nuclear receptor for glucocorticoids, a key mediator of anti-inflammatory responses. | Exploring binding affinity and potential for GR-mediated immunomodulation. distantreader.orgresearchgate.net |

| Other Nuclear Receptors (e.g., PXR, VDR) | Receptors known to interact with some bile acids, involved in detoxification and immune function. | Screening for potential cross-talk and off-target effects. |

Development of Advanced Research Models for Pathway Investigation

To dissect the specific functions of this compound, researchers must move beyond simple cell-based assays to more complex and physiologically relevant models. While animal models, such as the C57BL/6J mice used in nonalcoholic steatohepatitis (NASH) research where this bile acid was identified as a key metabolite, provide systemic insights, more targeted models are needed. nih.gov

Future research would benefit from the development and application of:

Organoid Models: Three-dimensional liver and intestinal organoids can offer a powerful platform to study the synthesis of this compound, its transport, and its direct effects on host cells in a human-relevant context. Co-cultures of intestinal organoids with specific bacterial strains, such as Eubacterium sp., could be used to precisely model its microbial metabolism.

Genetically Engineered Mouse Models: The creation of knockout or knock-in mouse models targeting the specific enzymes hypothesized to be involved in the synthesis or metabolism of this compound would provide definitive evidence of its physiological roles.

Yeast-Based Assays: As demonstrated in the screening of bile acid derivatives for GR binding, engineered yeast strains expressing specific human receptors (e.g., GR ligand-binding domain) offer a high-throughput method for initial screening and characterization of receptor interactions. distantreader.org

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating data from multiple "omics" platforms, is essential for a holistic understanding of this compound's role in health and disease. Recent studies have already demonstrated the power of metabolomics in identifying this compound as a biomarker.

For instance, gas chromatography-high resolution mass spectrometry (GC-HRMS) based metabolomics identified this compound as a biomarker of exposure to non-dioxin-like polychlorinated biphenyls (NDL-PCBs) in pigs. researchgate.net In another study, untargeted MS-metabolomics analysis of liver tissue from mice with NASH revealed that levels of this compound were inversely correlated with key inflammatory markers. nih.gov

The next frontier is to integrate these metabolomic findings with other omics data:

Transcriptomics (RNA-seq): To identify the genes and signaling pathways in host tissues (e.g., liver, intestine) that are regulated by this compound.

Proteomics: To understand how changes in gene expression translate to functional protein networks.

Metagenomics: To correlate the abundance of specific gut microbes and their metabolic genes (e.g., the bai operon) with the levels of this compound in the host.

Statistical frameworks like mixOmics can be employed to integrate these heterogeneous datasets, revealing complex relationships between the gut microbiome, host metabolism, and the specific signaling functions of this bile acid. researchgate.net

Potential for Bile Acid-Inspired Research in Metabolic Regulation

The initial findings surrounding this compound position it as a molecule of significant interest for research into metabolic and inflammatory diseases. Its inverse correlation with inflammatory markers in a mouse model of NASH suggests a potential protective or regulatory role in liver inflammation. nih.gov

This observation, combined with the prospect of it acting as an anti-inflammatory agent through the glucocorticoid receptor, opens up new avenues for therapeutic development. distantreader.orgresearchgate.net Research inspired by this compound could focus on:

Developing selective modulators: Creating synthetic analogs of this compound that are optimized for specific receptor interactions (e.g., potent and selective GR activation) could lead to novel therapies for inflammatory liver diseases, inflammatory bowel disease, or even systemic inflammatory conditions.

Microbiome-based therapies: A deeper understanding of the gut bacteria that produce or modify this bile acid could inform the development of next-generation probiotics or prebiotics designed to modulate its levels for therapeutic benefit.

Ultimately, the study of unique bile acids like this compound provides a powerful lens through which to view the intricate cross-talk between the host, the microbiome, and the regulation of metabolic health.

Q & A

Q. What analytical techniques are recommended for identifying Chola-4,6-dien-24-oic acid in biological samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the compound’s exact mass (e.g., 370.2202714 Da) and compare it with reference databases. Liquid chromatography coupled with tandem MS (LC-MS/MS) is critical for distinguishing structural isomers like 3-oxothis compound, which shares similar fragmentation patterns . Untargeted metabolomics workflows, such as TurboPutative, can classify the compound by aligning experimental masses (e.g., 311.2959 for related bile acids) with annotated metabolite libraries .

Q. What are the structural characteristics of this compound and its derivatives?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving double-bond positions (Δ4,6) and hydroxyl/oxo groups. For example, 12α-hydroxy-3-oxothis compound (exact mass 386.245710) requires 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions. Structural databases like LMSD provide validated entries for derivatives, such as LMST04010245, which differ in hydroxylation patterns .

Q. How is this compound detected in clinical settings, and what are its implications?

- Methodology : In hepatobiliary disease models, urinary metabolites are profiled using UHPLC-MS. Elevated levels of 3-oxothis compound correlate with cholestasis and hepatocellular carcinoma (HCC). Validate findings via targeted quantitation against deuterated internal standards and cross-reference with plasma bile acid panels (e.g., glycodeoxycholate, deoxycholate sulfate) .

Advanced Research Questions

Q. What experimental strategies are used to study the bacterial degradation pathways of this compound?

- Methodology : Anaerobic degradation by Pseudomonas sp. N.C.I.B. 10590 involves dehydrogenation and ring fission. Design experiments to isolate intermediates like 12α-hydroxy-3-oxothis compound using flash chromatography (CH2Cl2/EtOAc 94:6). Monitor enzyme induction (e.g., 7α-dehydroxylase) under oxygen-limited conditions via proteomics or enzyme activity assays .

Q. How can researchers optimize the chemical synthesis of this compound derivatives?

- Methodology : Optimize ester hydrolysis (e.g., ethyl 12α-hydroxy-3-oxo-5β-chola-4,6-dien-24-oate to 12α-hydroxy-3-oxothis compound) using methanolic KOH under reflux. Purify via recrystallization (acetone) and validate purity with melting point analysis (e.g., 251°C) and HRMS. Adjust reaction times and solvent ratios to minimize byproducts like 3,12-dioxothis compound .

Q. What in vivo models are appropriate for studying the role of this compound in liver diseases?

- Methodology : Use diet-induced obese mice with nonalcoholic steatohepatitis (NASH) to assess hepatic metabolites. Measure this compound levels alongside ALT, HOMA-IR, and NFκB pp65 via LC-MS/MS. Compare with bile acid profiles in HCC patient plasma to identify pathological thresholds .

Q. How do structural modifications of this compound affect its biological activity?

- Methodology : Synthesize analogs (e.g., 12α-hydroxy vs. 3-oxo derivatives) and test glucocorticoid receptor binding affinity. Use molecular docking to predict interactions and validate with in vitro assays (e.g., luciferase reporter gene). Correlate substituent positions (e.g., Δ4,6 vs. Δ1,4,6) with metabolic stability using microsomal incubation .

Data Contradictions and Validation Strategies

- Issue : Discrepancies in urinary metabolite levels between cholestasis models and HCC patients.

- Issue : Variable yields in bacterial degradation intermediates.

- Resolution : Standardize anaerobic culture conditions (e.g., redox potential, carbon sources) and employ isotopically labeled substrates to trace metabolic flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|